2-{[(Methylanilino)carbothioyl]sulfanyl}propanoic acid
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Overview
Description
2-{[(Methylanilino)carbothioyl]sulfanyl}propanoic acid is an organic compound with the molecular formula C11H13NO2S2. This compound is characterized by the presence of a methylanilino group, a carbothioyl group, and a sulfanyl group attached to a propanoic acid backbone. It is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Methylanilino)carbothioyl]sulfanyl}propanoic acid typically involves the reaction of methylaniline with carbon disulfide and chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:
- Methylaniline reacts with carbon disulfide to form methylanilinodithiocarbamate.
- The methylanilinodithiocarbamate is then treated with chloroacetic acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(Methylanilino)carbothioyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbothioyl group can be reduced to form thiols.
Substitution: The methylanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(Methylanilino)carbothioyl]sulfanyl}propanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Industry: Used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-{[(Methylanilino)carbothioyl]sulfanyl}propanoic acid involves its interaction with thiol groups in proteins and enzymes. The carbothioyl group can form covalent bonds with cysteine residues, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, depending on the target protein or enzyme.
Comparison with Similar Compounds
Similar Compounds
2-Butylsulfanyl-thiocarbonylsulfanyl-propionic acid: Similar structure with a butyl group instead of a methylanilino group.
2-Dodecylsulfanyl-thiocarbonylsulfanyl-propionic acid: Contains a dodecyl group, used in polymer chemistry.
Uniqueness
2-{[(Methylanilino)carbothioyl]sulfanyl}propanoic acid is unique due to the presence of the methylanilino group, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring selective interactions with biological molecules or specific reactivity in organic synthesis.
Properties
IUPAC Name |
2-[methyl(phenyl)carbamothioyl]sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S2/c1-8(10(13)14)16-11(15)12(2)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLKWYXWOHBRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC(=S)N(C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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